![molecular formula C10H10O4 B12548544 Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- CAS No. 144224-87-3](/img/structure/B12548544.png)
Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-: is an organic compound with the molecular formula C10H10O3 It is a derivative of acetophenone, where the phenyl ring is substituted with acetyloxy and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- typically involves the acetylation of 3-hydroxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxy group.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
化学反応の分析
Types of Reactions:
Oxidation: Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form ethanone derivatives with reduced functional groups.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced ethanone derivatives.
Substitution: Formation of halogenated ethanone derivatives.
科学的研究の応用
Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
作用機序
The mechanism of action of Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- involves its interaction with various molecular targets. The acetyloxy and hydroxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzymatic activities and interact with cellular receptors, leading to its observed biological effects.
類似化合物との比較
Ethanone, 1-(3-hydroxyphenyl)-:
Ethanone, 1-[3,4-bis(acetyloxy)phenyl]-:
Ethanone, 1-[3-(acetyloxy)phenyl]-: Similar structure but lacks the hydroxy group, affecting its chemical behavior and applications.
Uniqueness: Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- is unique due to the presence of both acetyloxy and hydroxy groups on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
144224-87-3 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC名 |
(3-acetyl-2-hydroxyphenyl) acetate |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-4-3-5-9(10(8)13)14-7(2)12/h3-5,13H,1-2H3 |
InChIキー |
MRSQWCMSKMAOCK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=CC=C1)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol](/img/structure/B12548461.png)
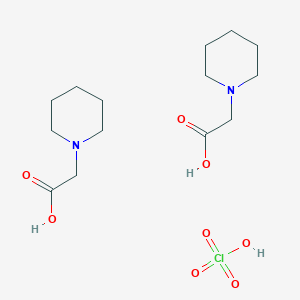



![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
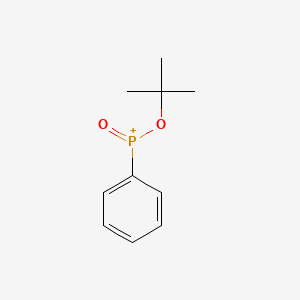
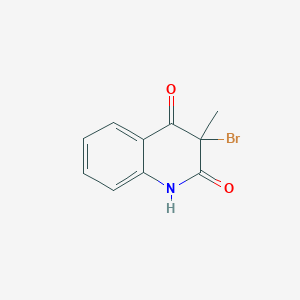
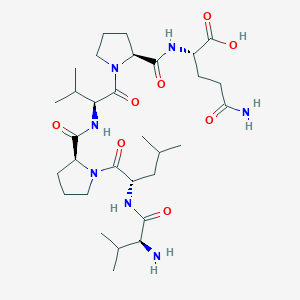
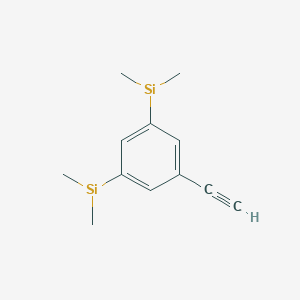
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)

